3-(1-Aminocyclopropyl)aniline dihydrochloride

Description

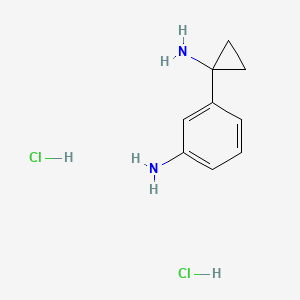

3-(1-Aminocyclopropyl)aniline dihydrochloride is a hydrochloride salt derived from the primary amine 3-(1-Aminocyclopropyl)aniline. The dihydrochloride form is presumed to have a molecular weight of ~221.13 g/mol (adding two HCl molecules).

Properties

Molecular Formula |

C9H14Cl2N2 |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

3-(1-aminocyclopropyl)aniline;dihydrochloride |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;;/h1-3,6H,4-5,10-11H2;2*1H |

InChI Key |

ZLEHVJJNIIPTPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves the cyclopropanation of aniline or its derivatives using cyclopropanation reagents such as diazocompounds or carbene precursors, followed by conversion to the hydrochloride salt.

Synthesis Protocol

- Step 1: Preparation of the aniline derivative with suitable protecting groups if necessary.

- Step 2: Cyclopropanation using diazomethane or a carbene source like Simmons–Smith reagent, which involves the addition of a cyclopropyl group to the aromatic ring or amino group.

- Step 3: Purification of the cyclopropylamine intermediate.

- Step 4: Treatment with hydrochloric acid to form the dihydrochloride salt.

Example Procedure

Based on patent US20100029941A1, the synthesis involves:

- Reacting aniline derivatives with diazomethane or similar carbene sources under controlled conditions.

- The reaction typically occurs in solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures (~0°C to 25°C).

- Post-reaction, the crude product is purified via chromatography or recrystallization.

- The free base is then treated with concentrated hydrochloric acid to produce the dihydrochloride salt.

Data Table: Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Cyclopropanation | Diazomethane or carbene source | Dichloromethane / THF | 0°C to 25°C | 2–12 hours | Controlled addition to prevent side reactions |

| Salt formation | Concentrated HCl | Water / Ethanol | Room temperature | 1–4 hours | Crystallization of dihydrochloride |

Multi-step Synthesis Involving Intermediates

Synthesis of Cyclopropylamine Derivatives

Research indicates that the synthesis often involves intermediates such as cyclopropanecarbaldehyde or cyclopropanecarboxylic acid derivatives .

Key Steps

- Preparation of cyclopropanecarbaldehyde: Via Simmons–Smith cyclopropanation of aldehydes or alkenes.

- Amination: Nucleophilic substitution or reductive amination of the aldehyde with ammonia or amines.

- Protection/Deprotection: Use of protecting groups like Boc or Troc during multi-step transformations.

- Final Salt Formation: Acidic treatment with hydrochloric acid to produce the dihydrochloride.

Example Synthesis Pathway

Based on detailed schemes from literature:

- Cyclopropanation: Using diiodomethane and zinc-copper couple in diethyl ether.

- Amination: Reductive amination with ammonia or primary amines.

- Protection: Boc protection of amines to prevent side reactions.

- Deprotection & Salt Formation: Acidic deprotection followed by treatment with HCl.

Data Table: Synthesis of Intermediates

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Cyclopropanation | Diiodomethane + Zinc | Diethyl ether | 0°C to 25°C | 4–8 hours | Exothermic reaction |

| Reductive amination | Ammonia / primary amines + NaBH4 | Methanol | 0°C to 25°C | 2–12 hours | Protecting groups may be used |

| Salt formation | HCl in water | Water | Room temperature | 1–3 hours | Crystallization of dihydrochloride |

Notes on Reaction Conditions and Optimization

- Temperature Control: Cyclopropanation reactions are sensitive to temperature; low temperatures (~0°C) favor selectivity.

- Reagent Equivalents: Excess reagents like diazomethane or diiodomethane are often used to drive the reaction to completion.

- Purification: Chromatography, recrystallization, and filtration are common purification methods.

- Yield Optimization: Use of dry solvents, inert atmospheres, and controlled addition rates improve yields and purity.

Summary of Literature and Patent Data

| Source | Key Preparation Method | Notable Features |

|---|---|---|

| US20100029941A1 | Cyclopropanation of aniline derivatives + hydrochloric acid treatment | Scalable, high yield, controlled conditions |

| Evitachem | Cyclopropanation of aromatic amines with carbene precursors | Focus on purity and solubility |

| ACS Publications | Multi-step synthesis involving protected intermediates | Emphasis on stereochemistry and intermediate stability |

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and aromatic ring make this compound susceptible to oxidation. Key pathways include:

Research Findings :

-

Oxidation in acidic media (e.g., HCl + KClO₃) yields chlorinated quinones, while neutral conditions favor nitrobenzene derivatives .

-

The cyclopropyl group remains intact under mild oxidation but may undergo ring-opening under harsh conditions (e.g., strong acids/oxidizers) .

Atherton–Todd Phosphorylation

The primary amine participates in the Atherton–Todd reaction to form phosphoramidates:

Reaction Scheme :

Key Observations :

-

The reaction tolerates steric hindrance from the cyclopropyl group due to the amine’s nucleophilicity .

-

Tertiary amines (e.g., DIPEA) enhance reaction rates by deprotonating intermediates .

Cycloaddition Reactions (Click Chemistry)

The aniline moiety facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Example Reaction :

| Parameter | Value |

|---|---|

| Regioselectivity | 1,4-disubstituted triazoles dominate |

| Conditions | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (rt) |

| Yield | Up to 86% (based on analogous substrates) |

Mechanistic Insight :

Palladium-Catalyzed Cross-Coupling

The aromatic amine participates in Buchwald-Hartwig amination and related C–N bond-forming reactions:

Reaction Example :

| Parameter | Details |

|---|---|

| Catalyst System | Pd(OAc)₂ with Xantphos or DavePhos ligands |

| Base | Cs₂CO₃ or K₃PO₄ |

| Scope | Compatible with aryl halides (X = Br, I) and heteroaromatics |

| Yield Range | 60–95% (similar substrates) |

Critical Notes :

-

The hydrochloride salt requires neutralization (e.g., with Et₃N) before coupling .

-

Steric effects from the cyclopropane are minimal in electron-rich systems .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under controlled conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | HCl (conc.), reflux | 3-(1-Aminoethyl)aniline derivatives |

| Hydrogenation | H₂/Pd-C, MeOH | Saturated cyclohexylamine analogs |

Mechanistic Pathway :

-

Protonation of the cyclopropane ring induces strain relief via bond cleavage, forming carbocation intermediates .

N-Functionalization

The primary amine undergoes standard derivatizations:

| Reaction | Reagents | Products |

|---|---|---|

| Acylation | Acetic anhydride | N-Acetylated derivative |

| Sulfonation | H₂SO₄, SO₃ | Sulfanilic acid analog |

| Diazo Coupling | NaNO₂/HCl, β-naphthol | Azo dyes |

Applications :

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

| Condition | Behavior |

|---|---|

| Acidic (pH < 3) | Protonation of amine enhances solubility; stabilizes cyclopropane |

| Basic (pH > 10) | Deprotonation enables nucleophilic reactions (e.g., alkylation) |

Stability Note :

Scientific Research Applications

3-(1-Aminocyclopropyl)aniline dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below compares 3-(1-Aminocyclopropyl)aniline dihydrochloride with analogous compounds, focusing on molecular features, applications, and toxicity:

Key Comparative Analysis

Structural Differences and Reactivity

- Cyclopropane vs. Quinuclidine: The cyclopropane ring in this compound introduces significant ring strain, enhancing reactivity in nucleophilic or catalytic reactions compared to the rigid, bicyclic quinuclidine in (R)-(+)-3-Aminoquinuclidine dihydrochloride .

- Diamine vs. Monoamine: o-Phenylenediamine dihydrochloride and Hydroxypropyl p-phenylenediamine dihydrochloride are diamine salts, enabling crosslinking or polymerization applications, unlike the monoamine structure of the target compound.

Research Findings and Implications

- Synthesis Challenges: Cyclopropane-containing amines like 3-(1-Aminocyclopropyl)aniline are typically synthesized via [2+1] cycloadditions or ring-opening reactions, whereas quinuclidine derivatives require multistep bicyclic syntheses .

- Solubility Considerations : The dihydrochloride form likely improves water solubility compared to the free base, analogous to Berotralstat dihydrochloride’s formulation advantages .

- Regulatory Status : Hydroxypropyl p-phenylenediamine dihydrochloride’s ongoing evaluation by the SCCS underscores the need for rigorous safety assessments for amine salts in consumer products.

Biological Activity

3-(1-Aminocyclopropyl)aniline dihydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized as a dihydrochloride salt, which enhances its solubility and bioavailability in biological systems. It has been utilized as an intermediate in the synthesis of various organic molecules and is investigated for its interactions with biological targets, particularly enzymes and receptors.

This compound operates primarily through the following mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity, which can lead to various biological effects depending on the target enzyme involved.

- Receptor Modulation : It may interact with receptors that are crucial for signaling pathways, influencing cellular responses.

Biological Activity

The biological activities of this compound have been explored in several studies:

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. For instance, it has been used as a starting point for the development of derivatives with enhanced potency against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human breast carcinoma cells (MCF-7) and squamous cell carcinoma lines .

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in cancer progression. For example, it has been linked to the inhibition of LSD1 (lysine-specific demethylase 1), an enzyme associated with gene regulation in cancer cells. The compound forms a stable covalent adduct with the reduced form of the cofactor FAD, leading to effective inhibition .

Case Studies

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(1-Aminocyclopropyl)aniline dihydrochloride, and how can researchers validate intermediate steps?

- Methodology : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition of aniline derivatives with dichlorocarbene or other carbene precursors, followed by amine protection/deprotection and salt formation with HCl. For validation:

- Intermediate Characterization : Use H/C NMR to confirm cyclopropane ring formation (e.g., characteristic shifts at δ 0.8–1.2 ppm for cyclopropane protons) .

- Salt Formation : Titration with AgNO can quantify chloride content (target: ~31.5% Cl for dihydrochloride) .

Q. How can researchers ensure purity and structural fidelity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (mobile phase: 0.1% TFA in HO/MeCN gradient). Acceptable purity ≥95% .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion [M+H] (calculated for CHNCl: 231.0425) and FT-IR for NH/NH stretches (~3300–3500 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound across solvent systems?

- Case Study : In DO vs. DMSO-d, the amine protons may appear broadened or split due to hydrogen bonding with HCl.

- Solution : Use N NMR or deuterated solvents to suppress exchange effects. Compare with computed NMR spectra (DFT/B3LYP/6-311+G(d,p)) to assign signals .

- Data Table :

| Solvent | H NMR (δ, ppm) Cyclopropane | NH/NH |

|---|---|---|

| DO | 1.05–1.15 (m) | Not observed |

| DMSO-d | 0.95–1.10 (m) | 6.80–7.20 (br) |

Q. What strategies optimize the yield of cyclopropane ring formation during synthesis?

- Reaction Engineering :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance carbene generation efficiency .

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., ring-opening).

- Yield Comparison :

| Method | Catalyst | Yield (%) |

|---|---|---|

| Dichlorocarbene | PTC | 65–70 |

| Simmons-Smith | Zn/Cu | 50–55 |

Q. How does the dihydrochloride salt form impact solubility and stability in biological assays?

- Solubility Profile : The salt form enhances aqueous solubility (e.g., 25 mg/mL in PBS pH 7.4) but may reduce membrane permeability.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; <5% decomposition is acceptable .

Methodological Best Practices

- Handling and Storage : Store at –20°C in airtight, moisture-resistant containers (hygroscopic due to HCl). Use anhydrous solvents (e.g., dry DMF) for reactions .

- Contradiction Management : Cross-validate analytical results with orthogonal methods (e.g., NMR + LC-MS) to address discrepancies in cyclopropane ring integrity or salt stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.